rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol
Description
Properties
CAS No. |
2624109-07-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric 1,3-Dipolar Cycloaddition Reactions
The enantioselective synthesis of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol has been achieved via asymmetric 1,3-dipolar cycloaddition reactions. Cyclic azomethine ylides, generated in situ from α-imino esters, undergo [3+2] cycloaddition with electron-deficient alkenes in dual catalytic systems. For example, EvitaChem reports that chiral Lewis acid catalysts paired with Brønsted bases enable enantioselectivities exceeding 90% ee under mild conditions. The reaction proceeds through a concerted mechanism, where the ylide adopts an exo transition state to minimize steric hindrance, yielding the bicyclo[5.1.0] framework with high diastereomeric ratios (dr > 10:1).
Key parameters include solvent polarity and temperature. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing dipolar intermediates, while temperatures below 0°C favor kinetic control, preserving stereochemical integrity. Post-cycloaddition oxidation or reduction steps are often required to install the hydroxyl group at the C2 position, with sodium borohydride in methanol achieving selective reduction of ketone intermediates.
Rhodium-Catalyzed Intramolecular Ene Reactions
Rhodium(I) complexes, particularly [RhCl(CO)₂]₂, catalyze the intramolecular ene reaction of diarylvinylidenecyclopropanes to form bicyclo[5.1.0]octylene derivatives . In this method, the cyclopropane ring acts as a strained alkene, undergoing [2π + 2σ] cycloaddition with a proximal allene moiety. The choice of solvent critically influences product distribution: toluene/acetonitrile co-solvents favor bicyclo[5.1.0] products (yields up to 85%), while pure toluene promotes competing [2+2] pathways .
Deuterium labeling studies confirm a radical-mediated mechanism, where rhodium facilitates single-electron transfer (SET) to generate allylic radicals. These intermediates undergo regioselective cyclization, with the hydroxyl group introduced via subsequent oxidation or hydrolysis . Stereochemical analysis reveals that the exo configuration of the cyclopropane ring is preserved, ensuring the (1R,2S,7S) stereochemistry in the final product .
Iron-Mediated Synthesis via Cyclooctatetraene Complexes
Iron complexes serve as versatile templates for constructing bicyclo[5.1.0] frameworks. Wallock and Donaldson demonstrated that (bicyclo[5.1.0]octadienyl)iron(CO)₂⁺ cations react with nucleophiles like phthalimide to form substituted intermediates . Nucleophilic attack occurs at the C6 position anti to the iron center, followed by decomplexation using ceric ammonium nitrate (CAN) to release the organic product .
For this compound, phthalimide adducts are oxidatively cleaved with ruthenium trichloride/sodium periodate, yielding cyclopropane diesters. Hydrolysis under basic conditions (NaOH/EtOH) then affords the target alcohol with 43% overall yield across eight steps . While this method offers precise stereochemical control, its multi-step nature limits scalability compared to catalytic approaches .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Stereoselectivity | Key Advantage |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Chiral Lewis acid | 70–85% | >90% ee | High enantioselectivity |
| Rhodium-Catalyzed Ene | [RhCl(CO)₂]₂ | 65–85% | dr > 8:1 | Solvent-controlled selectivity |
| Iron-Mediated Decomplexation | Fe(CO)₃ | 40–50% | dr > 5:1 | Access to functionalized derivatives |
The 1,3-dipolar cycloaddition route is preferred for enantioselective synthesis, whereas rhodium catalysis offers superior scalability. Iron-mediated methods, though lower yielding, enable late-stage functionalization via nucleophilic substitutions .
Mechanistic Insights and Stereochemical Considerations
The stereochemical outcome of this compound is dictated by transition-state geometry. In cycloaddition reactions, chiral catalysts induce facial selectivity by coordinating to the ylide’s carbonyl group, steering the alkene to approach from the less hindered face. Rhodium-catalyzed ene reactions, conversely, rely on steric effects in the radical intermediate, where bulkier substituents orient the cyclopropane ring exo .
Deuterium labeling in rhodium-catalyzed systems confirmed that hydrogen abstraction occurs preferentially at the allylic position, ensuring regioselective cyclization . Computational studies further support a stepwise mechanism for iron-mediated routes, where nucleophilic attack precedes ring closure .
Chemical Reactions Analysis
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
Organic Synthesis
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol serves as a versatile intermediate in organic synthesis. Its strained bicyclic ring system allows for various chemical reactions, including cycloadditions and rearrangements.
Case Study: Synthesis of Complex Molecules
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to construct complex molecular architectures through a series of multi-step reactions involving Friedel-Crafts alkylation and oxidation processes .
Medicinal Chemistry
The compound's structural features make it valuable for drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Case Study: BACE Inhibition
Research has indicated that derivatives of bicyclic compounds similar to this compound exhibit inhibitory activity against BACE (beta-site amyloid precursor protein cleaving enzyme), which is relevant for treating Alzheimer's disease and type 2 diabetes . The mechanism involves interaction with the enzyme's active site, demonstrating the potential for therapeutic applications.
Materials Science
In materials science, this compound is explored for its role in developing advanced materials with unique properties.
Case Study: Polymer Synthesis
The compound has been employed as a monomer in the synthesis of novel polymers that exhibit enhanced mechanical properties and thermal stability . The incorporation of the bicyclic structure into polymer backbones allows for tailored material characteristics suitable for various applications.
Mechanism of Action
The mechanism by which rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Molecular Features of rac-(1R,2S,7S)-Bicyclo[5.1.0]octan-2-ol and Analogues
Key Observations:
- Ring Size and Strain : The target compound’s bicyclo[5.1.0] system has larger rings compared to bicyclo[3.1.0] (hexane-based) and bicyclo[2.2.1] (heptane-based) systems. Larger rings may reduce ring strain but increase conformational flexibility .
- Functional Groups: Unlike analogues with lactam, ketone, or sulfoximinoyl groups, the target compound’s hydroxyl group offers hydrogen-bonding capability, influencing solubility and reactivity .
- Substituents : Compounds like 28a (phenyl, methyl) and (–)-13 (tosyl, phenyl) exhibit steric and electronic effects absent in the simpler target molecule .
Physical and Spectral Properties
Table 3: Experimental Data for Selected Compounds
Key Observations:
- Sulfoximinoyl derivatives like (–)-13 exhibit distinct optical activity, critical for chiral applications .
- The target compound’s lack of reported spectral data highlights a gap in current literature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of bicyclo[5.1.0]octanol derivatives often involves cyclopropane ring-opening or stereoselective cycloaddition. For example, stereochemical control in bicyclic systems can be achieved via potassium hydroxide-mediated cyclization of carboxamide precursors, as demonstrated in the synthesis of (+)-(1S,3R,4S,7S)-2-oxabicyclo[5.1.0]octan-6-one derivatives (84–87% yields) . Key steps include:
- Precursor preparation : Reacting cyclopropene carboxylic acids with chiral amines (e.g., (1R,2S)-ephedrine) to form carboxamides.
- Cyclization : Using powdered KOH in anhydrous THF to drive 7-exo-trig cycloaddition, followed by silica gel chromatography for purification.
- Critical parameters : Temperature, base strength, and solvent polarity significantly affect stereoselectivity and yield .
Q. How can researchers validate the structural identity and purity of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm bicyclic ring geometry and hydroxyl group position. For example, bicyclo[2.2.1]heptan-2-ol derivatives exhibit distinct coupling constants for bridgehead protons (J = 4–6 Hz) .
- Infrared (IR) Spectroscopy : Identify O–H stretching (~3200–3600 cm) and C–O vibrations (1050–1250 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHO for bicyclo[5.1.0]octan-2-ol) .
- Chiral HPLC : Resolve enantiomers if the rac mixture requires separation .
Advanced Research Questions
Q. How does the stereochemistry of bicyclo[5.1.0]octan-2-ol derivatives influence their reactivity in ring-opening or functionalization reactions?
- Methodological Answer : The cis or trans arrangement of substituents on the bicyclic scaffold dictates reaction pathways. For instance:
- Epoxidation : The 7-oxabicyclo[5.1.0]octan-2-one system undergoes stereoselective epoxidation at the strained cyclopropane ring, with the hydroxyl group directing regioselectivity .
- Nucleophilic Addition : Steric hindrance from the bicyclic framework limits nucleophile access to specific positions. Computational modeling (DFT) can predict reactive sites based on electron density maps .
- Case Study : In sulfoximinoyl-substituted bicyclo[5.1.0]octanones, the (1R,7R) configuration stabilizes transition states during nucleophilic attacks, enhancing diastereomeric excess (d.e. >90%) .
Q. What strategies are effective for comparative studies of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol with other bicyclic alcohols (e.g., bicyclo[2.2.1]heptan-2-ol)?
- Methodological Answer :
- Structural Comparison : Use X-ray crystallography to analyze bond angles and ring strain. Bicyclo[5.1.0] systems exhibit higher torsional strain (~15 kcal/mol) than bicyclo[2.2.1] analogs, affecting thermal stability .
- Reactivity Profiling : Compare oxidation rates (e.g., with Jones reagent). Bicyclo[5.1.0]octan-2-ol oxidizes faster to ketones due to increased ring strain .
- Biological Activity : Screen against enzymes like cyclooxygenase (COX). Bicyclo[5.1.0] derivatives show higher COX-2 inhibition (IC ~0.5 μM) than bicyclo[2.2.1] analogs (IC ~2 μM), attributed to improved hydrophobic interactions .
Q. How can researchers resolve contradictions in reported biological activities of bicyclo[5.1.0]octan-2-ol derivatives?
- Methodological Answer : Address discrepancies via:
- Purity Assessment : Replicate studies using rigorously purified samples (e.g., ≥98% purity by HPLC) to exclude confounding impurities .
- Stereochemical Reanalysis : Verify configurations using circular dichroism (CD) or vibrational circular dichroism (VCD). Misassigned stereochemistry in early studies may explain conflicting bioactivity data .
- Meta-Analysis : Compile data from multiple sources (e.g., PubChem, NIST) to identify trends. For example, hydroxyl group orientation correlates with antimicrobial potency in bicyclic alcohols (R = 0.82) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
